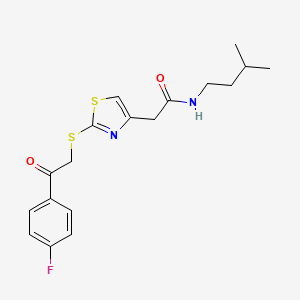
2-(2-((2-(4-氟苯基)-2-氧代乙基)硫代)噻唑-4-基)-N-异戊基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
科学研究应用
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetophenone or cyclohexanone with thiourea in the presence of iodine.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Attachment of the Isopentylacetamide Moiety: The final step involves the acylation of the thiazole derivative with isopentylacetamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the 4-fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
作用机制
The mechanism of action of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide involves its interaction with specific molecular targets and pathways. It has been shown to:
Inhibit Enzyme Activity: The compound can inhibit the activity of enzymes such as EGFR and VGFER kinase, which are involved in cell proliferation and angiogenesis.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Intercalate with DNA: The compound can intercalate with DNA, disrupting its function and leading to cell death.
相似化合物的比较
Similar Compounds
2-Aminothiazole Derivatives: These compounds share the thiazole ring structure and have similar biological activities.
4-Fluorophenyl Thiazoles: Compounds with a 4-fluorophenyl group attached to the thiazole ring.
Uniqueness
2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
生物活性
2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide is a synthetic compound belonging to the thiazole derivative class. Thiazole derivatives are recognized for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Thiazole Ring : Known for its role in various biological activities.
- Fluorophenyl Group : Enhances lipophilicity and potentially increases efficacy.
- Acetamide Moiety : Contributes to the compound's pharmacological profile.
The presence of a fluorine atom in the aromatic ring is expected to enhance the compound's interaction with biological targets due to improved physicochemical properties.
The biological activity of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. The thiazole moiety is known for its cytotoxic effects against cancer cell lines, while the fluorophenyl group may enhance binding affinity to target proteins.
Biological Activities
-
Anticancer Properties :
- Studies indicate that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide have been shown to inhibit tumor growth and induce apoptosis in cancer cells .
- A recent study demonstrated that analogs of this compound could effectively downregulate oncogenic signaling pathways, leading to reduced proliferation of cancer cells .
-
Antimicrobial Activity :
- Research has highlighted the antimicrobial properties of thiazole derivatives, suggesting that this compound may exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
- A comparative analysis showed that certain thiazole derivatives possess minimum inhibitory concentrations (MICs) within clinically relevant ranges against resistant strains of bacteria .
Case Studies
Several studies have investigated the biological activity of thiazole derivatives similar to 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide:
Synthesis and Modification
The synthesis of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide typically involves several steps:
- Formation of the Thiazole Ring : Reaction between thiourea and an α-haloketone.
- Thioether Formation : Introduction of the thioether linkage.
- Amidation : Final step involving reaction with isopentylamine to form the acetamide structure.
This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
属性
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S2/c1-12(2)7-8-20-17(23)9-15-10-24-18(21-15)25-11-16(22)13-3-5-14(19)6-4-13/h3-6,10,12H,7-9,11H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDIATYAUQHHTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














